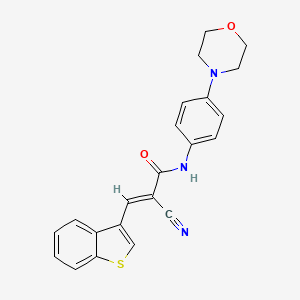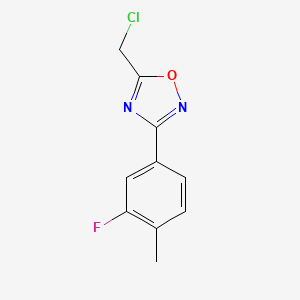
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole, or CMFMO, is a type of organic compound belonging to the oxadiazole family. It is a heterocyclic compound, meaning it contains two or more different types of atoms in its ring structure. CMFMO is a versatile compound with a wide range of potential applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis with Chromones: This compound participates in reactions with pyrrolidine, piperidine, and morpholine, resulting in various oxadiazole derivatives. These reactions highlight its versatility in synthesizing diverse chemical structures (Rao et al., 2014).
- Formation of Novel Methanones: It serves as a precursor in synthesizing novel methanones with antibacterial properties, demonstrating its potential in pharmaceutical applications (Rai et al., 2010).
Biological and Pharmacological Applications
- Antimicrobial and Antitubercular Activity: Derivatives of this compound have shown significant antimicrobial and antitubercular activity, indicating its potential in developing new therapeutic agents (Shingare et al., 2018).
- Herbicidal Activity: Its derivatives have been used to synthesize compounds with herbicidal activity against graminaceous plants, suggesting applications in agriculture (Tajik & Dadras, 2011).
Advanced Material Science
- Liquid Crystalline Properties: Compounds derived from it have been investigated for their liquid crystalline properties, indicating potential use in material science (Zhu et al., 2009).
- Photoluminescent Property: Some derivatives exhibit photoluminescent properties, making them candidates for applications in optoelectronics (Han et al., 2010).
Potential for Anticancer Research
- Anticancer Agent Development: Novel amine derivatives of this compound have shown promise as anticancer agents, highlighting its potential in oncological research (Vinayak et al., 2017).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-2-3-7(4-8(6)12)10-13-9(5-11)15-14-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHRJAZRIKQNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)
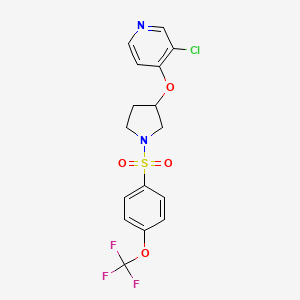
![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)
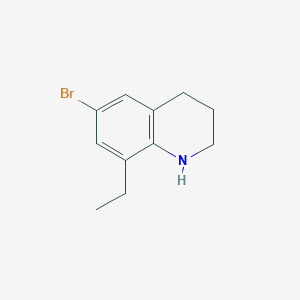

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2356040.png)
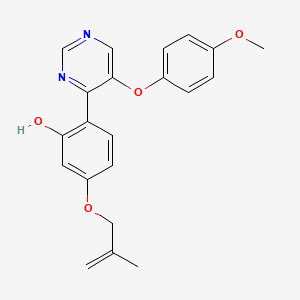
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)
